Human NK1 Receptor Affinity: 2.4 nM IC50 in IM-9 Cells vs. 4.16 nM Ki for RP 67580 in Rat Brain
Substance P Receptor Antagonist 1 demonstrates an IC50 of 2.4 nM for the human NK1 receptor in IM-9 lymphoblastoid cells [1]. This affinity is comparable to the clinically utilized aprepitant (IC50 ~ 0.1 nM in human receptors) but is achieved with a distinct, non-peptidic morpholine-derived scaffold . In contrast, the widely used research tool RP 67580 exhibits a Ki of 4.16 nM for rat NK1 receptors in brain membranes but displays significantly weaker affinity for human NK1 receptors . This species-specific affinity profile underscores why Substance P Receptor Antagonist 1 should be preferentially selected for human-relevant in vitro assays, whereas RP 67580 is optimized for rat in vivo studies.
| Evidence Dimension | NK1 Receptor Binding Affinity |
|---|---|
| Target Compound Data | IC50 = 2.4 nM |
| Comparator Or Baseline | RP 67580: Ki = 4.16 nM (rat NK1, brain membranes) |
| Quantified Difference | Approximately 1.7-fold higher affinity reported (not head-to-head; species difference noted) |
| Conditions | Target: [3H]Substance P displacement in human IM-9 cells; Comparator: [3H]Substance P displacement in rat brain membranes |
Why This Matters
Procurement for human cell-based assays demands a compound with verified human NK1 affinity, a criterion not met by many rodent-optimized research tools.
- [1] BindingDB. Affinity Data for Substance P Receptor Antagonist 1 (BDBM50225898). IC50 = 2.40 nM for Tachykinin receptor 1 in human IM-9 cells using [3H]SP. View Source
